

# Independent Replication of NP-C86 Study Findings: A Comparative Guide

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Compound of Interest		
Compound Name:	NP-C86	
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Absence of Independent Replication: Despite a comprehensive search for independent replication studies of the small molecule **NP-C86**, no such studies from unaffiliated research groups were identified. All available data on the efficacy and mechanism of action of **NP-C86** originates from the developing research group. This guide therefore provides a comparative summary of the findings across different studies conducted by the original researchers to offer a consolidated overview of the current, developer-reported evidence.

## Overview of NP-C86 and its Proposed Mechanism of Action

NP-C86 is a small molecule designed to stabilize the long non-coding RNA (IncRNA) Growth Arrest-Specific 5 (GAS5).[1][2] LncRNA GAS5 has been identified as a regulatory RNA that sees decreased levels in the context of Type 2 Diabetes (T2D) and Alzheimer's disease.[1][2] The proposed mechanism of action for NP-C86 involves the disruption of the interaction between GAS5 and UPF1, a key protein in the nonsense-mediated decay (NMD) pathway that degrades GAS5.[1][2] By inhibiting this interaction, NP-C86 is reported to increase the intracellular levels of GAS5.[1][2] This stabilization of GAS5 is, in turn, suggested to enhance neuronal insulin signaling, reduce neuroinflammation, and improve overall metabolic function. [2][3]

### **Quantitative Data Summary**



The following tables summarize the key quantitative findings from in vivo studies on **NP-C86** conducted by the originating research group in different mouse models.

Table 1: Effect of **NP-C86** on GAS5 and Insulin Receptor (IR) mRNA Levels in Aged Mice (Intranasal Administration)

Treatment Group	GAS5 mRNA Levels (Relative Quantification vs. Young Mice)	IR mRNA Levels (Relative Quantification vs. Young Mice)
Aged Mice (Control)	Significantly Decreased	Significantly Decreased
Aged Mice + NP-C86 (100 nM)	Significantly Increased	Significantly Increased

Source: Data synthesized from findings reported in a 2023 study by the developing research group.[3]

Table 2: Dose-Dependent Effect of **NP-C86** on GAS5 and Insulin Receptor (IR) mRNA Levels in Young Mice (Intranasal Administration)

NP-C86 Dose (Intranasal)	GAS5 mRNA Levels (Relative Quantification vs. Control)	IR mRNA Levels (Relative Quantification vs. Control)
100 nmol	Significant Increase (p < 0.001)	Significant Increase (p < 0.001)
200 nmol	Significant Increase (p < 0.001)	Significant Increase (p < 0.001)
500 nmol	Significant Increase (p < 0.001)	Significant Increase (p < 0.001)

Source: Data synthesized from findings reported by the developing research group.[4][5]

Table 3: Effect of NP-C86 on Inflammatory Markers in Aged Mice (Intranasal Administration)



Treatment Group	IL-1β mRNA Levels (Relative Quantification vs. Young Mice)	IL-6 mRNA Levels (Relative Quantification vs. Young Mice)
Aged Mice (Control)	Significantly Increased	Significantly Increased
Aged Mice + NP-C86 (100 nM)	Significantly Decreased	Significantly Decreased

Source: Data synthesized from findings reported in a 2023 study by the developing research group.[3]

Table 4: Effect of **NP-C86** on GAS5 mRNA and IL-1β Protein Levels in Diet-Induced Obese Diabetic (DIOD) Mice (Intraperitoneal Administration)

Treatment Group	Adipose Tissue GAS5 mRNA Levels (Relative Quantification vs. DIOD Control)	Adipose Tissue IL-1β Protein Levels (vs. DIOD Control)
DIOD Mice + NP-C86 (200 ng/kg)	Modest Increase	Not Reported
DIOD Mice + NP-C86 (500 ng/kg)	Significant Increase	Significant Decrease (p < 0.001)
DIOD Mice + NP-C86 (1 μg/kg)	Significant Increase	Not Reported

Source: Data synthesized from findings reported in a 2025 pre-print publication by the developing research group.[1][6][7]

# Experimental Protocols Aged Mouse Model of Neuroinflammation[3][4]

 Animal Model: Aged (20 months) C57BL/6J mice were used to model age-related neuroinflammation and cognitive decline. Young (6 months) mice served as a reference group.



- Treatment: NP-C86 (100 nM) was administered intranasally on alternate days for a total of five treatments. The control group received a vehicle (PBS).
- Sample Collection: RNA was isolated from the hippocampus and cortex on day 12.
- Analysis: Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of GAS5, insulin receptor, IL-1 $\beta$ , and IL-6, normalized to  $\beta$ -actin.

## Diet-Induced Obese Diabetic (DIOD) Mouse Model[1][6] [7]

- Animal Model: C57BL/6J mice were fed a high-fat diet to induce obesity and type 2 diabetes.
- Treatment: NP-C86 was administered daily for five consecutive days via intraperitoneal injections at doses of 200 ng/kg, 500 ng/kg, and 1 μg/kg body weight.
- Sample Collection: Adipose, cardiac, renal, and spleen tissues were collected for analysis.
- Analysis:
  - RT-qPCR: RNA was extracted from tissues to quantify GAS5 and insulin receptor mRNA levels.
  - Western Blot: Protein levels of IL-1β and phosphorylated AKT (p-AKT) in adipose tissue were measured to assess inflammation and insulin signaling, respectively.
  - ELISA: Serum levels of cytokines, including IL-1β, were quantified.
  - Glucose Tolerance Tests (IPGTT): To assess improvements in glucose metabolism.

### **Mandatory Visualization**

Caption: Proposed signaling pathway of NP-C86.

Caption: General experimental workflow for in vivo studies of **NP-C86**.



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